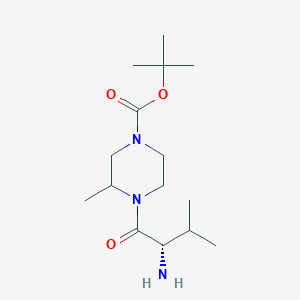
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a piperazine ring, an amino acid derivative, and a tert-butyl ester group. It is widely used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of Nα-protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and is compatible with a variety of amino acid side chains and substituents.
Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to traditional batch methods.
Industrial Production Methods
Industrial production of tert-butyl esters often employs large-scale flow microreactor systems due to their efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Esterification: DCC and DMAP are commonly used to facilitate ester formation.
Hydrolysis: Aqueous phosphoric acid or other mild acids are used for the deprotection of tert-butyl esters.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) and lithium aluminum hydride (LiAlH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its role as a protecting group in organic synthesis. The tert-butyl ester group protects the carboxyl group of amino acids during peptide synthesis, preventing unwanted side reactions . The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the carboxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Another tert-butyl ester used in organic synthesis.
tert-Butyl 2-bromoacetate: Similar in structure and used for similar applications.
Uniqueness
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperazine ring and an amino acid derivative, which provides specific reactivity and functionality in organic synthesis. Its ability to act as a protecting group for amino acids makes it particularly valuable in peptide synthesis .
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-17(9-11(18)3)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 |
InChI Key |
DZPRERKOHPPYQH-KIYNQFGBSA-N |
Isomeric SMILES |
CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



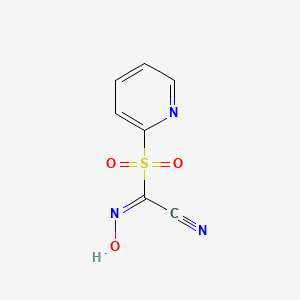


![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)

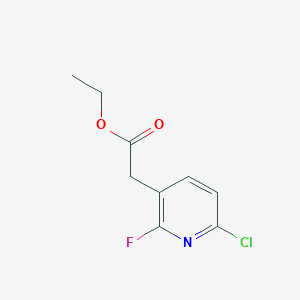
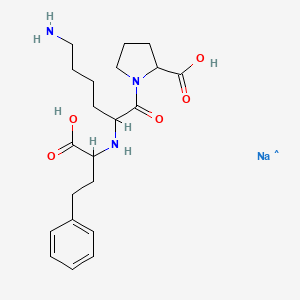

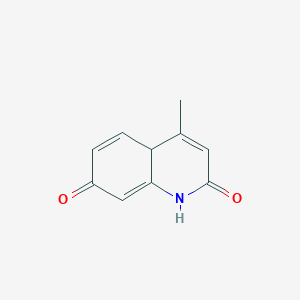
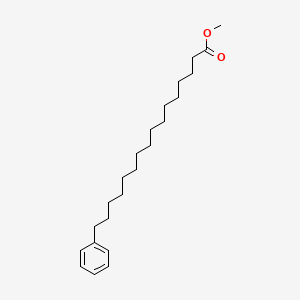
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
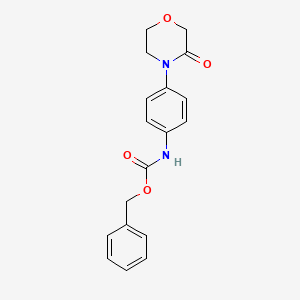
![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
